Absolute Configuration Identity: (3R,4R) vs. (3S,4S) Enantiomer (CAS 167832-26-0)
The target compound bears the (3R,4R) absolute configuration, confirmed by chemoenzymatic resolution and independent synthesis of the final enantiopure product [1]. In contrast, CAS 167832-26-0 is the (3S,4S) enantiomer. The spatial orientation of the amino and hydroxyl substituents at C3 and C4 is inverted, meaning any downstream chiral molecule constructed from the wrong enantiomer will be the antipode of the intended structure. This is a binary differentiation: the two compounds are non-superimposable mirror images and cannot substitute for one another in any reaction where stereochemistry is retained [1].
| Evidence Dimension | Absolute configuration (Cahn-Ingold-Prelog assignment) |
|---|---|
| Target Compound Data | (3R,4R) configuration, [α]D and chiral HPLC retention times consistent with enantiopure (R,R)-trans assignment [1] |
| Comparator Or Baseline | (3S,4S) enantiomer (CAS 167832-26-0): opposite absolute configuration; expected equal magnitude but opposite sign of optical rotation [Class-level inference] |
| Quantified Difference | Stereochemical inversion at both chiral centers; the two enantiomers are chemically distinct entities with identical molecular weight (250.29 g/mol) but opposite chiroptical properties |
| Conditions | Absolute configuration assignment via enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) and subsequent chemical correlation [1] |
Why This Matters
For any asymmetric synthesis campaign, procuring the incorrect enantiomer leads to the wrong stereoisomer of the final active pharmaceutical ingredient (API), potentially abolishing target activity or producing an undesired pharmacological profile.
- [1] Villar-Barro, Á.; Gotor, V.; Brieva, R. Highly selective chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines. Tetrahedron 2015, 71 (38), 6907–6912. View Source
